molecular formula C14H15NO2S B4180936 3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B4180936
M. Wt: 261.34 g/mol
InChI Key: NGNQBWCJVBVMHO-UHFFFAOYSA-N
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Description

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a thienylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This reaction is carried out under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine.

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-methylbenzamide: Similar structure but lacks the thienylmethyl group.

    N-(2-thienylmethyl)benzamide: Similar structure but lacks the ethoxy group.

    3-ethoxy-N-(2-furylmethyl)benzamide: Similar structure but has a furylmethyl group instead of a thienylmethyl group.

Uniqueness

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the ethoxy and thienylmethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNQBWCJVBVMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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